3-(4-ホルミル-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン酸メチル

説明

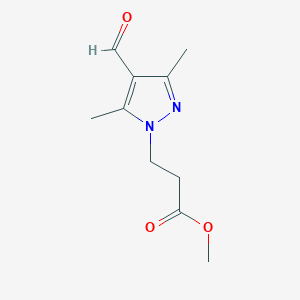

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヘテロ環化合物の合成

3-(4-ホルミル-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン酸メチルなどのピラゾール誘導体は、広範囲のヘテロ環化合物の合成において極めて重要です。 これらの誘導体は、生物学的および光物理的特性が著しい構造的に多様な分子の構築における重要な中間体として役立ちます 。化合物中のホルミル基は様々な有機反応を受け、複雑な縮合系や二環性核の合成を促進します。

抗リーシュマニア薬および抗マラリア薬

最近の研究では、ピラゾール誘導体が強力な抗リーシュマニア活性および抗マラリア活性を示すことが示されています。 3-(4-ホルミル-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン酸メチルは、リーシュマニア・エチオピカおよびマラリア原虫・ベルギーに対して優れた活性を有する化合物の合成に使用することができ、これらの疾患の治療法開発のための新しい道を開きます .

分子ドッキング研究

ピラゾール誘導体の構造的特徴は、分子ドッキング研究に適しています。 これらの研究は、化合物と標的タンパク質間の相互作用を理解するのに役立ち、結合親和性を強化したより効果的な薬物の設計に関する洞察を提供します .

光物理的応用

ピラゾールは、その優れた光物理的特性で知られています。 3-(4-ホルミル-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン酸メチルは、有機発光ダイオード(OLED)や太陽電池などのオプトエレクトロニクスデバイス用の新素材の開発に利用できます .

工業用化学合成

ピラゾール誘導体の汎用性は、重要な化学物質の工業的合成にまで及びます。 問題の化合物は、特定の光安定性と電気的特性を必要とする染料、顔料、およびその他の材料の製造における前駆体となる可能性があります .

生物活性分子の開発

ピラゾール誘導体は、その生物活性のためにしばしば調査されています。 3-(4-ホルミル-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン酸メチルは、医薬品用途のための新しい生物活性分子の開発における重要な中間体となる可能性があり、潜在的に新しい治療薬の発見につながります .

作用機序

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the compound’s interaction with its targets leads to changes that result in its various biological activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 21023 and a molecular formula of C10H14N2O3 . These properties can influence its bioavailability.

Result of Action

It is known that pyrazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .

Action Environment

It is known that the compound should be stored at room temperature .

生化学分析

Biochemical Properties

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its role in biochemical processes .

Cellular Effects

The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or reducing inflammation. At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .

Metabolic Pathways

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization and accumulation within cells can affect its efficacy and toxicity. For instance, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it exerts its effects .

Subcellular Localization

The subcellular localization of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. For example, the compound may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .

生物活性

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS Number: 949020-60-4) is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is , with a molecular weight of approximately 210.23 g/mol. Its structure includes a pyrazole ring substituted with a formyl group and a propanoate moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Properties

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been investigated for its anticancer effects. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The structure-activity relationship (SAR) analysis revealed that the presence of the pyrazole ring and specific substituents significantly influenced its cytotoxicity .

3. Antioxidant Activity

The antioxidant potential of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate was assessed using DPPH radical scavenging assays. The results indicated that this compound effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several pyrazole derivatives, including methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, through a solvent-free method. The synthesized compounds were evaluated for their biological activities, revealing promising results particularly in antimicrobial and anticancer assays. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various substituted pyrazoles, including methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate. The findings highlighted that specific functional groups on the pyrazole ring significantly affected the compound's biological activity profile. For instance, modifications at the formyl position enhanced anticancer activity against certain cell lines .

特性

IUPAC Name |

methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUFFKJPKSHLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。